KibdeloneA - 934464-77-4

KibdeloneA

Catalog Number: EVT-1439217
CAS Number: 934464-77-4
Molecular Formula: C29H34ClNO10
Molecular Weight: 592.038
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kibdelone A is a member of a family of natural heterocyclic polyketides first isolated from a soil actinomycete, Kibdelosporangium. Kibdelones have been described as having potent and selective cytotoxicity against a panel of human tumor cell lines. They also display significant antibacterial and nematocidal activity.
Kibdelone A is potent antitumor metabolite isolated from Kibdelosporangium sp.. Structurally, kibdelone A is related to lysolipin and albofungin, however no comparative investigation of this class has been reported.
Overview

Kibdelone A is a polycyclic xanthone natural product, notable for its complex structure and significant biological activity. Isolated from the rare actinomycete Kibdelosporangium, Kibdelone A exhibits promising anticancer properties, making it a subject of interest in medicinal chemistry and drug discovery. Its unique molecular configuration and biological effects have led to extensive research focused on its synthesis and potential applications in treating various cancers.

Source and Classification

Kibdelone A is classified as a polyketide, a class of secondary metabolites produced by certain bacteria, fungi, and plants. The compound was first identified in extracts from Kibdelosporangium, a genus of actinomycetes known for producing bioactive compounds. The structure of Kibdelone A consists of multiple fused aromatic rings, contributing to its biological activity and stability.

Synthesis Analysis

Methods and Technical Details

The total synthesis of Kibdelone A has been achieved through several innovative methods. One prominent approach involves:

  • In(III)-catalyzed arylation: This method utilizes indium(III) as a catalyst to facilitate the formation of the ABCD ring system from a heterocyclic quinone monoketal.
  • Iodine-mediated oxidative photochemical electrocyclization: This technique is employed to construct the complex tetrahydroxanthone core of Kibdelone A.
  • Enzymatic dihydroxylation: Methyl 2-halobenzoate substrates undergo enzymatic reactions to produce activated 2-halo-cyclohexene fragments essential for further synthesis steps .

These methods highlight the intricate synthetic pathways required to produce Kibdelone A, showcasing advancements in organic synthesis techniques.

Molecular Structure Analysis

Structure and Data

Kibdelone A features a complex molecular structure characterized by:

  • Molecular Formula: C_20H_20O_6
  • Molecular Weight: Approximately 356.37 g/mol
  • Structural Features: The compound contains multiple hydroxyl groups and fused aromatic rings, contributing to its chemical reactivity and biological properties.

The structural analysis reveals that Kibdelone A's unique arrangement of atoms plays a crucial role in its interaction with biological targets, particularly in cancer cells.

Chemical Reactions Analysis

Reactions and Technical Details

Kibdelone A participates in various chemical reactions that are essential for its synthesis and functionalization:

  • Michael Addition Reactions: These reactions are integral in forming the tetrahydroxanthone framework.
  • Friedel-Crafts Cyclization: This reaction is used to create additional ring structures within the compound.
  • Enzymatic Reactions: Specific enzymatic pathways are utilized to modify precursor compounds into active forms suitable for further synthetic steps .

Understanding these reactions is critical for developing efficient synthetic routes and exploring potential modifications that could enhance the compound's biological activity.

Mechanism of Action

Process and Data

The mechanism of action of Kibdelone A involves its interaction with cellular pathways that regulate cancer cell proliferation:

  • Inhibition of Cell Growth: Kibdelone A has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
  • Targeting Specific Proteins: The compound may interact with proteins involved in cell cycle regulation, leading to growth arrest and programmed cell death.

Research indicates that Kibdelone A's ability to disrupt these pathways is linked to its structural characteristics, which allow it to bind effectively to target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kibdelone A typically appears as a yellow crystalline solid.
  • Solubility: It exhibits varying solubility in organic solvents, which can influence its extraction and purification processes.

Chemical Properties

  • Stability: Kibdelone A is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl groups makes Kibdelone A susceptible to oxidation and other chemical modifications.

These properties are essential for understanding how Kibdelone A can be handled in laboratory settings and its potential formulation as a therapeutic agent.

Applications

Scientific Uses

Kibdelone A has garnered attention for its potential applications in:

  • Anticancer Research: Due to its cytotoxic effects on various cancer cell lines, Kibdelone A is being investigated as a lead compound for developing new anticancer therapies.
  • Natural Product Chemistry: Its unique structure serves as a model for synthesizing related compounds with enhanced biological activities.
  • Drug Development: Ongoing studies aim to optimize its pharmacological properties for clinical use, focusing on improving efficacy and reducing toxicity .

The exploration of Kibdelone A continues to reveal insights into natural product chemistry, drug design, and therapeutic applications against cancer.

Introduction to Kibdelone A in Natural Product Research

Historical Context and Discovery of Kibdelone A

Kibdelone A emerged as a significant discovery in natural product chemistry when it was first isolated in 2007 by Capon and colleagues from the culture broth of a rare Australian soil actinomycete, Kibdelosporangium sp. (MST-108465) [8]. This discovery occurred within a broader biodiscovery program conducted by Microbial Screening Technologies (MST), an Australian biotechnology company established in 1994 with expertise in harnessing the country's unique microbial biodiversity for drug discovery [10]. The kibdelones (A-C) represented a novel family of heterocyclic polyketides characterized by an intricate hexacyclic scaffold fusing an isoquinolinone moiety (rings A-B) with a tetrahydroxanthone unit (rings D-E-F), connected through a highly oxidized C-ring [8]. Initial extraction yielded kibdelone A (29 mg), B (52 mg), and C (97 mg) from large-scale fermentations, reflecting both the compound's rarity and the significant effort required for its procurement [8].

A remarkable feature observed during early characterization was the spontaneous equilibration behavior of kibdelones under mild conditions. Kibdelones B and C readily interconverted to form a mixture of kibdelones A-C, while kibdelone B rhamnoside similarly equilibrated to a mixture of glycosylated derivatives [8]. This phenomenon was postulated to occur through a sequence of redox transformations (quinone/hydroquinone) and keto/enol tautomerizations, culminating in aromatization of ring C via a quinone methide intermediate. This inherent chemical reactivity presented unique challenges for purification and storage but also hinted at potential biological mechanisms of action.

Bioactivity profiling immediately revealed the exceptional therapeutic potential of kibdelone A. It demonstrated potent cytotoxicity against a diverse panel of human tumor cell lines, with growth inhibition (GI₅₀) values consistently below 5 nM, indicating broad-spectrum anticancer activity [8]. Furthermore, kibdelone A exhibited significant antibacterial activity against Bacillus subtilis and potent nematocidal effects, showcasing its polypharmacological potential [8]. High-throughput screening comparisons using HPLC-DAD-ELSD analysis failed to match kibdelones with over 50,000 microbial profiles within MST's extensive library, underscoring their structural novelty and uniqueness among known microbial metabolites [8] [10].

Table 1: Key Characteristics of Kibdelones A-C Upon Discovery

CharacteristicKibdelone AKibdelone BKibdelone C
Isolated Yield (mg)295297
B-Ring Oxidation StateQuinoneHydroquinoneHydroquinone
C-Ring SaturationUnsaturatedSaturatedSaturated
Cytotoxic Range (GI₅₀)< 5 nM< 5 nM< 5 nM
Antibacterial ActivityYes (B. subtilis)Yes (B. subtilis)Yes (B. subtilis)

Taxonomic Origins and Microbial Sources of Kibdelone A

The sole known natural source of kibdelone A is the rare actinomycete Kibdelosporangium sp. strain MST-108465. This strain was isolated from a soil sample collected in Australia, although the precise geographical location often remains undisclosed in the literature to protect biodiversity and potential intellectual property [8] [10]. Kibdelosporangium belongs to the family Pseudonocardiaceae, an actinobacterial group renowned for producing structurally complex and biologically active secondary metabolites, although members of this genus are less frequently encountered than streptomycetes in natural product screening programs [8].

The successful isolation and cultivation of MST-108465 highlight the crucial role of specialized culture collections and targeted isolation strategies in biodiscovery. MST has constructed one of the world's largest and most diverse microbial culture libraries, containing over 500,000 microorganisms isolated from varied Australian environments [10]. This resource specifically emphasizes capturing taxonomic diversity, including rare and understudied genera like Kibdelosporangium, which are often overlooked by conventional screening approaches but possess a high propensity for generating novel chemistry [10]. The discovery of kibdelone A exemplifies how investment in building and exploiting such comprehensive microbial resources can yield chemically unique and biologically potent lead compounds.

Significance of Polycyclic Xanthones in Bioactive Compound Research

Kibdelone A belongs to the structurally distinct class of polycyclic tetrahydroxanthones, a subgroup of xanthones characterized by a partially saturated central γ-pyrone core (ring D) fused to multiple aromatic rings. Xanthones, defined by a dibenzo-γ-pyrone tricyclic scaffold, are recognized as "privileged structures" in medicinal chemistry due to their inherent ability to interact with diverse biological targets, leading to a wide spectrum of pharmacological activities [5]. Marine and terrestrial microorganisms are prolific sources of structurally complex xanthones, often exhibiting greater architectural diversity than their plant-derived counterparts [5] [9]. Beyond kibdelones, notable bioactive polycyclic xanthones include simaomicin α (antibiotic, anticoccidial), actinoplanones (antitumor), cervinomycins (antibacterial), and FD-594 (antitumor) [5] [8].

The biological significance of this structural class is profound. Kibdelone A and its structural relatives exhibit potent bioactivities at low nanomolar concentrations, particularly against cancer cells and various pathogens. While early hypotheses for polycyclic aromatic compounds often implicated DNA intercalation or topoisomerase inhibition as primary mechanisms, studies on kibdelone C and simplified synthetic analogues revealed a different and novel target. Cellular investigations demonstrated that these compounds induce rapid disruption of the actin cytoskeleton in treated cells, although they do not directly bind actin monomers or inhibit actin polymerization in vitro [3] [7]. This suggests an indirect mechanism potentially involving upstream regulators of actin dynamics, a target space of significant therapeutic interest for cancer metastasis and other diseases [3] [7]. This unique mechanism differentiates polycyclic xanthones like kibdelone A from many other DNA-targeting cytotoxins.

From a drug discovery perspective, polycyclic xanthones like kibdelone A present both opportunities and challenges. Their complex, highly functionalized scaffolds often possess favorable drug-likeness parameters, including moderate molecular weights (typically 500-700 Da for monomers like kibdelone A), balanced lipophilicity, and sufficient polar surface area for solubility and target engagement [5] [9]. Computational analyses indicate that marine-derived xanthones, including complex polycyclic types, frequently occupy chemical space compatible with oral drug-likeness guidelines such as Lipinski's Rule of Five and Veber's parameters [5] [9]. However, their structural complexity poses significant hurdles for de novo synthesis, although this also provides fertile ground for developing novel synthetic methodologies. For instance, the enantioselective total synthesis of kibdelone C required innovative strategies, including a Shi epoxidation to establish stereochemistry and a late-stage C-H arylation to forge the hexacyclic framework [4] [7]. These synthetic endeavors are not merely academic exercises; they enable the production of sufficient material for biological studies, facilitate the creation of structurally simplified yet potent analogues (some surpassing the natural product's activity), and allow for systematic structure-activity relationship studies to optimize pharmacokinetic and pharmacodynamic properties [3] [7].

Table 2: Bioactive Polycyclic Xanthones and Their Biological Activities

Polycyclic XanthoneProducing OrganismReported Bioactivities
Kibdelone AKibdelosporangium sp. (Actinomycete)Potent cytotoxicity (GI₅₀ < 5 nM), antibacterial, nematocidal
Simaomicin αActinomadura maduraeAntibiotic, anticoccidial, induces G1 arrest in cancer cells
Actinoplanone AActinoplanes sp.Antitumor
Cervinomycin A2Streptomyces tendaeAntibacterial (Gram-positive)
FD-594Streptomyces sp.Antitumor
Kigamicin DAmycolatopsis sp.Antitumor, antibacterial

The ongoing research into kibdelone A and related polycyclic xanthones underscores their enduring value in natural product-based drug discovery. They serve as inspiring chemical templates for medicinal chemistry, revealing novel biological mechanisms, and driving innovations in synthetic methodology. The patenting of kibdelones and their use as antibacterial and anticancer agents further highlights their perceived therapeutic and commercial potential [10]. As microbial screening technologies advance, particularly in unlocking the biosynthetic potential of rare actinomycetes like Kibdelosporangium, and as synthetic chemistry continues to develop efficient routes to these complex molecules and their analogues, the exploration and development of polycyclic xanthones as novel therapeutic agents remain a vibrant and promising frontier.

Properties

CAS Number

934464-77-4

Product Name

KibdeloneA

IUPAC Name

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-4(9),7,18(23)-triene-3,5,10,24-tetrone

Molecular Formula

C29H34ClNO10

Molecular Weight

592.038

InChI

InChI=1S/C29H34ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h9-10,12-15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3/t9?,10?,12-,13-,14?,15?,19?,22-,24?,26?,28?/m0/s1

InChI Key

FWDSKYGWDGAYGZ-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl

Synonyms

(10S,12S,13R)-4-chloro-10,11,12,13-tetrahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2',3':6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.